molecular formula C16H19NO4 B6328154 Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 40112-93-4

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No. B6328154
Key on ui cas rn: 40112-93-4
M. Wt: 289.33 g/mol
InChI Key: JHEUNVXKCKSWBI-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

Methyl (triphenylphosphoranylidene)acetate (10.0 g, 30.0 mmol) was added to a solution of benzyl 4-oxopiperidine-1-carboxylate (5.0 g, 21.4 mmol) in benzene (100 mL) at 0° C. After 1 h, the reaction mixture was heated to 75° C. After 48 h, the mixture was concentrated and ether was added. The precipitated solid was filtered off and the filtrate was concentrated. Purification by silica gel chromatography [80% hexanes/ethyl acetate→40% hexanes/ethyl acetate)] gave the title compound (5.25 g). MS 290.1 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(=[CH:20][C:21]([O:23][CH3:24])=[O:22])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O=[C:26]1[CH2:31][CH2:30][N:29]([C:32]([O:34][CH2:35][C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[O:33])[CH2:28][CH2:27]1>C1C=CC=CC=1>[CH3:24][O:23][C:21](=[O:22])[CH:20]=[C:26]1[CH2:31][CH2:30][N:29]([C:32]([O:34][CH2:35][C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[O:33])[CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
ether was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography [80% hexanes/ethyl acetate→40% hexanes/ethyl acetate)]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C=C1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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